Flubromazepam

Descripción

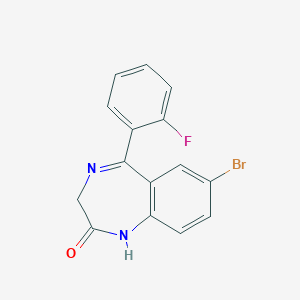

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513609 | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647-50-9 | |

| Record name | Flubromazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Synthesis and Structural Elucidation Methodologies

Established Synthetic Pathways

The foundational synthesis of Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) was first described in the 1960s by Sternbach and his colleagues. bccsu.cawho.int A commonly utilized method for its preparation is a multi-step process that begins with a Friedel-Crafts acylation. who.intevitachem.com

This established pathway can be summarized in the following key steps:

Friedel-Crafts Acylation : The synthesis initiates with the reaction of p-bromoaniline and o-fluorobenzoyl chloride. who.int This acylation reaction forms the intermediate 2-amino-5-bromo-2'-fluorobenzophenone. who.int

Annulation Sequence : The resulting benzophenone (B1666685) intermediate undergoes a two-step ring-closure, or annulation, sequence. who.int

First, the intermediate is treated with 2-bromoacetyl bromide to yield a 2-bromoacetamidobenzophenone intermediate. who.int

Next, treatment with ammonia (B1221849) and heat facilitates ring closure through the formation of an imine, which cyclizes to afford the final 1,4-benzodiazepine (B1214927) structure of this compound. who.int

While this literature method is well-documented, it requires a properly equipped chemical synthesis laboratory and skilled personnel to perform. who.int

Table 1: Overview of Established this compound Synthesis

| Step | Reactants | Key Process | Product |

|---|---|---|---|

| 1 | p-bromoaniline, o-fluorobenzoyl chloride | Friedel-Crafts Acylation | 2-amino-5-bromo-2'-fluorobenzophenone |

| 2a | 2-amino-5-bromo-2'-fluorobenzophenone, 2-bromoacetyl bromide | Acylation | 2-bromoacetamidobenzophenone intermediate |

Research on Positional Isomers: Synthesis and Differentiation Techniques

The emergence of designer benzodiazepines has created a challenge for forensic analysis, as instrumental techniques may not easily differentiate between positional isomers. acs.orgnih.gov This has prompted significant research into the synthesis and characterization of this compound's positional isomers to serve as certified reference materials for forensic laboratories. acs.orgresearchgate.net

This compound has twelve possible positional isomers, which can be generated by varying the positions of the bromine and fluorine substituents on the phenyl rings. acs.orgresearchgate.net A comprehensive research effort was undertaken to synthesize these isomers.

Initial Synthesis : A practical synthetic method was developed that successfully prepared nine of the twelve possible isomers. acs.orgnih.govresearchgate.net This work provided crucial reference materials for the forensic community. researchgate.net

Completion of the Set : The three remaining (6,X′)-isomers, which were inaccessible via the initial synthetic approach, were later successfully obtained through a redesigned synthetic strategy. acs.org This completed the full set of twelve isomers, enabling comprehensive forensic analysis and differentiation. acs.orgresearchgate.net

The differentiation of these closely related isomers is critical and relies on advanced analytical techniques. Methods used for the identification and differentiation of this compound and its isomers include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are used to determine the precise molecular structure and positioning of the substituents. acs.org

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify the compound and its fragmentation patterns, which can help distinguish between isomers. who.intresearchgate.net

Infrared Spectroscopy (IR) : Provides information on the functional groups present in the molecule. who.int

An upcoming 2025 study in Forensic Chemistry will provide further analysis of these positional isomers for the purpose of forensic differentiation. gatech.edu

Table 2: this compound Positional Isomer Synthesis Projects

| Research Focus | Number of Isomers Synthesized | Key Contribution | Citations |

|---|---|---|---|

| Initial Isomer Synthesis | 9 of 12 | Development of a practical method for producing reference materials. | acs.orgnih.govresearchgate.net |

Development and Application of Derivatized Analogs for Research

In addition to positional isomers, derivatized analogs of this compound have been synthesized for various research applications, particularly in pharmacology and forensic toxicology. These derivatives are often created by modifying the core benzodiazepine (B76468) structure to alter its properties or to serve as an analytical target.

Triazolo-Analogs : A significant derivatization is the conversion of a 1,4-benzodiazepine into its triazolo-analog. sci-hub.se Flubromazolam (B1261935) is the triazolo-analog of this compound. sci-hub.seresearchgate.net This transformation is typically achieved through a synthesis involving reagents like phosphorus pentasulfide and acethydrazide, and it often results in a compound with significantly higher potency. sci-hub.se

Metabolite Analogs : The synthesis of metabolites is crucial for toxicological screening. 3-hydroxythis compound is a known metabolite of this compound. sci-hub.setaylorandfrancis.com Since this compound has been detected as a metabolite but not sold independently, its presence in a biological sample is considered a strong indicator of this compound exposure. taylorandfrancis.com Synthesizing such metabolites provides reference standards for analytical methods used in clinical and forensic investigations. who.int

These derivatized analogs are essential research tools. They are used to study structure-activity relationships, understand metabolic pathways, and develop sensitive and specific detection methods for parent compounds and their metabolites in biological samples. sci-hub.secore.ac.uk

Table 3: Key Derivatized Analogs of this compound

| Derivative Name | Structural Class | Purpose of Synthesis | Citations |

|---|---|---|---|

| Flubromazolam | Triazolo-benzodiazepine | Research into more potent analogs, forensic standard. | sci-hub.seresearchgate.net |

Iii. Receptor Pharmacology and in Vitro Activity Investigations

Characterization of Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions

Flubromazepam, like other benzodiazepines, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. nih.govnih.gov This receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. wikipedia.orgnih.gov Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the alpha (α) and gamma (γ) subunits. wikipedia.orgnih.gov This binding event does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory effect of GABA. wikipedia.org This modulation results in the characteristic sedative, anxiolytic, and muscle relaxant properties associated with this class of compounds. ontosight.ai

Allosteric Modulatory Mechanisms

The interaction of this compound with the GABA-A receptor is a classic example of allosteric modulation. psychonautwiki.orgwikipedia.org Allosteric modulators bind to a site on a receptor, known as an allosteric site, that is different from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding induces a conformational change in the receptor protein, which in turn alters the affinity or efficacy of the endogenous ligand. numberanalytics.com In the case of this compound and other positive allosteric modulators of the GABA-A receptor, the binding to the benzodiazepine (B76468) site increases the receptor's affinity for GABA. wikipedia.org This leads to a more pronounced inhibitory effect at a given concentration of GABA, effectively amplifying the natural inhibitory signaling in the brain. wikipedia.orgpsychonautwiki.org This mechanism is distinct from that of other GABAergic agents like barbiturates, which increase the duration of chloride channel opening. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. wikipedia.org For newly emerging benzodiazepines like this compound, where extensive experimental data may be lacking, QSAR modeling provides a valuable method for predicting their binding affinity to the GABA-A receptor. who.intnih.gov

A QSAR model developed to predict the GABA-A receptor binding of various benzodiazepines has been applied to this compound. who.int This model predicted a binding value for this compound, expressed as log 1/c, of 8.37. who.int This value is defined as the logarithm of the reciprocal of the IC50 for the displacement of [3H]-diazepam from rat cerebral cortex synaptosomes. who.int Notably, this predicted binding value for this compound is comparable to that of the well-established benzodiazepine, midazolam. who.int The accuracy of such QSAR models relies on a training set of compounds with known binding affinities, and the most influential factors for binding prediction in this model were identified as the positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov

Table 1: Predicted GABA-A Receptor Binding Values

| Compound | Predicted log 1/c |

|---|---|

| This compound | 8.37 who.int |

Preclinical Behavioral Paradigms for Investigating Reinforcing Properties

To understand the abuse potential of this compound, preclinical studies have utilized behavioral paradigms such as the conditioned place preference (CPP) test and intravenous self-administration assays in rodents. nih.govwho.int

In a CPP test, mice treated intraperitoneally with this compound at a dose of 0.1 mg/kg showed a significant preference for the drug-paired compartment, suggesting that the compound has rewarding effects. nih.govnih.gov This indicates a potential for psychological dependence. nih.gov A lower dose of 0.01 mg/kg did not produce a significant effect on place preference. who.int

However, in an intravenous self-administration study, mice did not self-administer this compound at doses of 0.01 and 0.1 mg/kg per infusion. who.int It has been suggested that these doses may have been too low to establish reinforcing effects, especially when compared to the typical training doses for diazepam self-administration in rodents (0.5–2 mg/kg/infusion). who.int

In Vitro Cellular and Molecular Characterization of Pharmacological Activities

In vitro studies have provided further insight into the cellular and molecular effects of this compound. Experiments using human liver microsomes (HLM) have been conducted to investigate its metabolism. bccsu.ca These studies are crucial for identifying the metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net For instance, it has been shown that this compound is metabolized, with one of the primary pathways being monohydroxylation. bccsu.cacore.ac.uk

Furthermore, in vitro assays have been used to assess the potential cardiotoxicity of this compound. In a human ether-à-go-go-related gene (hERG) assay, this compound was found to inhibit potassium channels. nih.gov Additionally, studies on cardiomyocytes have shown that high concentrations (100 μM) of this compound can reduce cell viability. nih.gov These findings highlight potential off-target effects of the compound at the cellular level.

Table 2: Summary of In Vitro Findings

| Assay | Model System | Finding | Reference |

|---|---|---|---|

| Metabolism | Human Liver Microsomes | Metabolized via hydroxylation. | bccsu.cacore.ac.uk |

| Cardiotoxicity | hERG Assay | Inhibition of potassium channels. | nih.gov |

Iv. Metabolic Pathways and Biotransformation Studies

Elucidation of Phase I Metabolic Transformations

Phase I metabolism of Flubromazepam involves the introduction or unmasking of functional groups, preparing the molecule for subsequent Phase II reactions. Key transformations include hydroxylation and debromination. who.intevitachem.com

Hydroxylation is a primary Phase I metabolic pathway for this compound, leading to the formation of monohydroxylated metabolites such as 3-hydroxythis compound. evitachem.comnih.gov This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Research suggests that the main isoenzymes responsible for the hydroxylation of this compound are CYP3A4 and CYP3A5. researchgate.netnih.gov CYP3A4 is a major enzyme in drug metabolism, while CYP3A5 also contributes, although its expression can vary among individuals due to genetic factors. pharmgkb.orgnih.gov The involvement of these specific isoforms was confirmed in studies using recombinant CYP enzymes. nih.gov

The formation of these hydroxylated metabolites is a critical step, as they can then undergo further metabolic changes. who.intevitachem.com

Another significant Phase I metabolic route for this compound is debromination, which results in the formation of debromothis compound. who.intevitachem.com This pathway involves the removal of the bromine atom from the benzodiazepine (B76468) structure. In some instances, a combination of debromination and hydroxylation occurs, leading to the formation of a debrominated monohydroxylated metabolite. who.intresearchgate.net

Hydroxylation Reactions and Cytochrome P450 Enzyme Isoform Identification (CYP3A4, CYP3A5)

Identification of Phase II Metabolic Conjugates (Glucuronidation)

Following Phase I transformations, this compound metabolites, particularly the hydroxylated forms, undergo Phase II conjugation reactions. who.int The primary Phase II pathway identified for this compound is glucuronidation. evitachem.comresearchgate.net During this process, glucuronic acid is attached to the hydroxylated metabolites, forming glucuronide conjugates. who.int This conjugation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine. researchgate.netofficetimeline.com Studies have shown that the hydroxylated metabolites of this compound are predominantly present in urine as their glucuronidated forms. bccsu.ca

In Vitro Metabolism Studies Utilizing Hepatic Models (e.g., Human Liver Microsomes)

To investigate the metabolic fate of this compound, researchers have extensively used in vitro models, particularly human liver microsomes (HLMs). bccsu.ca HLMs contain a high concentration of CYP enzymes and are a standard tool for studying drug metabolism. bccsu.ca Incubation of this compound with HLMs has successfully identified the formation of its major Phase I metabolites, including two monohydroxylated compounds, a debrominated compound, and a debrominated monohydroxylated compound. bccsu.ca These findings from HLM studies align with in vivo data, confirming that the observed metabolic reactions are catalyzed by CYP450 enzymes. bccsu.ca In addition to HLMs, cryopreserved human hepatocytes have also been utilized to study the metabolism of related designer benzodiazepines, providing a more complete picture of both Phase I and Phase II metabolic pathways. researchgate.netnih.gov

Investigations into Pharmacokinetic Profiles and Elimination Dynamics

Pharmacokinetic studies provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) of a drug. officetimeline.com For this compound, these studies have revealed a notably long elimination half-life, with initial reports suggesting it to be over 100 hours. researchgate.netbccsu.canih.gov One study reported an elimination half-life of 106 hours. nih.gov However, more recent research has indicated a shorter terminal elimination half-life of 10-20 hours. nih.gov This discrepancy may be due to differences in study design and analytical methods.

Following oral administration, this compound reaches its peak serum concentration in approximately six hours. nih.govresearchgate.net The parent compound and its metabolites can be detected in biological samples for an extended period. For instance, after a single 4 mg dose, the monohydroxylated metabolite was detectable in urine for up to 28 days. nih.govresearchgate.net The long detection window is a significant characteristic of this compound's pharmacokinetic profile. The prolonged presence of the drug in the system may be partly explained by enterohepatic circulation, where the compound is excreted in bile, reabsorbed in the intestine, and returned to the liver. who.intresearchgate.net

Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Peak Serum Concentration (Cmax) | ~78 ng/mL (after 4 mg dose) | nih.govresearchgate.net |

| Time to Peak Concentration (Tmax) | 6 hours | nih.govresearchgate.net |

| Elimination Half-Life (t1/2) | 10-20 hours to >100 hours | nih.govresearchgate.netbccsu.canih.govnih.gov |

Research on Genetic Polymorphisms Influencing Metabolic Fate

The activity of drug-metabolizing enzymes can be significantly influenced by genetic polymorphisms, which are variations in the DNA sequence of genes encoding these enzymes. oatext.com For this compound, the metabolism is primarily carried out by CYP3A4 and CYP3A5. researchgate.netnih.gov Genetic polymorphisms in the CYP3A4 and CYP3A5 genes can lead to inter-individual differences in the rate of this compound metabolism. pharmgkb.orgnih.gov

For example, the CYP3A5 gene is highly polymorphic, and individuals can be classified as expressers or non-expressers based on their genotype. mdpi.com These genetic differences can affect the clearance of drugs metabolized by CYP3A5. Similarly, although less common, polymorphisms in CYP3A4 can also alter enzyme activity. mdpi.commedrxiv.org While specific studies on the direct impact of these polymorphisms on this compound metabolism are still emerging, the established role of CYP3A4 and CYP3A5 suggests that genetic variations in these enzymes could lead to significant variability in the drug's pharmacokinetic profile and response among individuals. nih.govresearchgate.net Further research is needed to fully elucidate the influence of genetic polymorphisms on the metabolic fate of this compound. nih.govresearchgate.net

V. Advanced Analytical and Bioanalytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Researchbccsu.cawho.intnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of chemical compounds. thermofisher.comslideshare.net For novel psychoactive substances like flubromazepam, NMR is essential for confirming the chemical structure, including the position of substituents on the molecule. bccsu.capolicija.si Both ¹H and ¹³C NMR spectroscopy have been used to characterize this compound, providing detailed information about the molecular framework and confirming the identity of the compound sold online as "this compound". bccsu.capolicija.si This technique is crucial for synthesizing and verifying reference standards.

Development and Evaluation of Immunochemical Assays for Screeningbccsu.cawho.intresearchgate.netresearchgate.netresearchgate.netbioscience.co.uk

Immunochemical assays are commonly used as a preliminary screening tool for benzodiazepines in urine due to their speed and ease of use. semanticscholar.org However, their effectiveness in detecting designer benzodiazepines like this compound can be variable. Studies have shown that the cross-reactivity of this compound with antibodies in commercially available benzodiazepine (B76468) immunoassays can be insufficient for reliable detection, especially at low concentrations. bccsu.canih.gov This poses a risk of false-negative results in clinical and forensic settings. uniklinik-freiburg.denih.gov For instance, in one study, the cross-reactivity of this compound was found to be 71-79% compared to the standard calibrators, which may not be adequate to detect its use in all situations. bccsu.cauniklinik-freiburg.de This highlights the necessity of confirmatory analysis by more specific methods like LC-MS/MS, particularly when the use of novel benzodiazepines is suspected. researchgate.net

Reference Standard Development and Application (e.g., Deuterated Analogs)bccsu.cauniklinik-freiburg.de

The availability of certified reference materials is fundamental for the accurate identification and quantification of drugs in forensic and clinical laboratories. For this compound, both the parent compound and its deuterated analog (this compound-d4) are commercially available. caymanchem.combioscience.co.ukcaymanchem.com Deuterated internal standards are particularly important in quantitative mass spectrometric methods. caymanchem.comcaymanchem.com They are chemically identical to the analyte but have a higher mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to a sample, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. caymanchem.com

Interactive Table: Properties of this compound-d4

| Property | Value | Source |

|---|---|---|

| Formal Name | 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | caymanchem.com |

| Molecular Formula | C₁₅H₆BrD₄FN₂O | caymanchem.com |

| Formula Weight | 337.2 | caymanchem.com |

| Purity | ≥98% (this compound) | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d4) | caymanchem.com |

| Application | Internal standard for quantification of this compound by GC- or LC-MS | caymanchem.comcaymanchem.com |

Methodological Challenges in Forensic Toxicological Analysisuniklinik-freiburg.desemanticscholar.orguniklinik-freiburg.deresearchgate.netbioscience.co.uk

The analysis of this compound in forensic toxicology is associated with several challenges. The continuous emergence of new designer drugs requires laboratories to constantly update their analytical methods and reference libraries. oup.com The low concentrations at which these potent compounds can be active necessitate highly sensitive analytical techniques. nih.gov

A significant challenge is the potential for immunoassays to produce false-negative results, which can have serious consequences in contexts such as drug-facilitated crime or monitoring abstinence in drug treatment programs. uniklinik-freiburg.denih.gov Furthermore, the interpretation of toxicological findings is often complicated by the presence of multiple substances, as users of novel psychoactive substances frequently engage in polydrug use. oup.comnih.gov The extremely long elimination half-life of this compound also presents a challenge, as it can lead to accumulation in the body with repeated use, making the correlation between blood concentration and the degree of impairment complex. bccsu.cauniklinik-freiburg.de Finally, the existence of positional isomers of designer benzodiazepines requires analytical methods that can differentiate between these closely related structures to ensure accurate identification. researchgate.netresearchgate.net

Discrimination of Closely Related Structural Isomers

A significant analytical challenge in forensic chemistry is the differentiation of positional isomers of NPS like this compound. researchgate.netnih.gov Standard forensic instrumental techniques may not readily distinguish between these isomers, which can have identical molecular weights and similar mass spectral fragmentation patterns. researchgate.netnih.gov To address this, researchers have focused on synthesizing various positional isomers of this compound to serve as certified reference materials, which are crucial for validating analytical methods. nih.govresearchgate.net A study successfully developed a practical synthetic method to prepare nine of the twelve possible positional isomers of this compound, varying the positions of the bromine and fluorine substituents. researchgate.netnih.gov

Several advanced analytical techniques have proven effective for the successful separation and identification of these closely related compounds.

Chromatographic-Mass Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are foundational techniques. While standard MS may struggle with isomers, the chromatographic separation is key. researchgate.netresearchgate.net Retention time differences, achieved through optimizing chromatographic conditions (e.g., column type, mobile phase), allow for the initial separation of isomers before they enter the mass spectrometer for detection. oup.com High-resolution mass spectrometry (HRMS), such as LC-quadrupole-time-of-flight (LC-QTOF-MS), offers an advantage by providing highly accurate mass measurements, which can aid in identification, although chromatographic separation remains essential for distinguishing isomers. nih.govfrontiersin.org

Vibrational and Nuclear Magnetic Resonance Spectroscopy: Techniques like gas chromatography-infrared detection (GC-IRD) and Fourier-transform infrared spectroscopy (FTIR) are highly effective in discriminating between isomers. kent.ac.ukmdpi.com These methods are sensitive to the specific arrangement of atoms and bonds within a molecule, providing unique spectral fingerprints for different positional isomers. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides definitive structural information, allowing for the unambiguous identification of specific isomers by analyzing the chemical environment of each atom. researchgate.net

Advanced Chromatographic Techniques: For chiral benzodiazepines, which exist as conformational enantiomers due to the non-planar diazepine (B8756704) ring, specialized techniques are required. mdpi.com Low-temperature dynamic high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) can separate these interconverting enantiomers. mdpi.com For instance, the enantiomers of flubromazolam (B1261935), a triazolo-analogue of this compound, were successfully separated using a Chiralpak IA CSP at -30°C. mdpi.com Capillary electrophoresis (CE) using charged cyclodextrins as chiral selectors is another powerful technique for separating benzodiazepine enantiomers. scielo.org.mx

Table 1: Analytical Techniques for Discriminating this compound Isomers

| Technique | Principle of Discrimination | Key Findings & Applications |

|---|---|---|

| LC-MS/MS | Combines physical separation by liquid chromatography with mass analysis. Isomers are separated based on retention time before MS detection. frontiersin.org | Achieved baseline separation of fentanyl isomers; used to quantify diclazepam and this compound. nih.govfrontiersin.org |

| GC-MS | Separates volatile compounds based on their interaction with a stationary phase. Isomers often exhibit different retention times. researchgate.net | A standard method for seized drug analysis, but may require derivatization for some benzodiazepines. oup.com |

| HRMS (e.g., LC-QTOF) | Provides highly accurate mass measurements, aiding in formula determination. Isomer differentiation still relies heavily on chromatographic separation. oup.comnih.gov | Successfully identified U-47700, an isomer of AH-7921, and retrospectively found this compound in a sample. nih.gov |

| GC-IRD & FTIR | Measures the absorption of infrared radiation by molecules, creating a unique "fingerprint" spectrum based on vibrational modes. Highly specific for molecular structure. kent.ac.uk | Considered a preferred forensic tool for its high potential in discriminating drug isomers. mdpi.com |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) to provide detailed structural elucidation of the molecule. researchgate.net | Provides definitive identification of positional isomers by characterizing the precise atomic arrangement. researchgate.net |

| Dynamic HPLC | Uses chiral stationary phases at low temperatures to slow the interconversion of conformational enantiomers, allowing for their separation. mdpi.com | Successfully separated the conformational enantiomers of flubromazolam and diclazepam. mdpi.com |

| Capillary Electrophoresis | Separates ions based on their electrophoretic mobility. Chiral selectors (e.g., cyclodextrins) are used to separate enantiomers. scielo.org.mx | Effective for the chiral separation of various benzodiazepines. scielo.org.mx |

Comprehensive Screening Strategies for Novel Psychoactive Substances

The continuous emergence of NPS on the illicit market presents a major challenge for toxicology laboratories, rendering static, targeted screening methods insufficient. nih.govfrontiersin.org this compound and other designer benzodiazepines must be included in comprehensive, flexible screening strategies to ensure their detection in biological samples. nih.gov

Initial screening can sometimes be accomplished with immunoassays. core.ac.uk Studies have shown that several designer benzodiazepines, including this compound, exhibit sufficient cross-reactivity with certain benzodiazepine immunoassay kits to produce a positive result. core.ac.uk However, these results are presumptive and require confirmation by a more specific method, such as mass spectrometry, to avoid false positives and to identify the specific compound. nih.govcore.ac.uk

Modern screening strategies are dominated by liquid chromatography coupled with mass spectrometry, which offers the necessary sensitivity and specificity to detect potent NPS at low concentrations in complex biological matrices like blood and urine. biochimicaclinica.itsciex.jp

Targeted Screening with LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for its high sensitivity and selectivity. sciex.jp In this approach, a laboratory develops a method that specifically targets a list of known compounds. Multiple Reaction Monitoring (MRM) is a common acquisition mode that provides selective and sensitive quantification. sciex.jp While powerful, this targeted approach requires laboratories to constantly update their methods to include new substances as they appear on the market. nih.gov

Non-Targeted Screening with HRMS: High-resolution mass spectrometry (HRMS) platforms, such as QTOF and Orbitrap systems, are increasingly pivotal for NPS screening. frontiersin.orgclinicallab.com These instruments operate in a full-scan mode, collecting high-accuracy mass data for all ions in a sample, not just a list of predefined targets. nih.gov This allows for a non-targeted approach where the acquired data can be retrospectively analyzed for substances that were not targeted at the time of the initial analysis. nih.govfrontiersin.org This is a significant advantage, as demonstrated in a case where retrospective analysis of HRMS data revealed the presence of this compound and diclazepam, which had been missed in the initial routine screen. nih.gov Developing extensive in-house spectral libraries is fundamental to the success of this approach. researchgate.net

Method Development and Validation: Comprehensive screening methods are rigorously developed and validated for a wide range of NPS. One validated method screens for 28 designer benzodiazepines in urine using LC-HRMS, which detected this compound and 15 other designer benzodiazepines in patient samples. nih.gov Another comprehensive method was validated for 320 forensically significant compounds in blood using LC/QTOF. oup.com These methods involve sophisticated sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate analytes from the biological matrix. oup.comclinicallab.com

Table 2: Comprehensive Screening Strategies for NPS including this compound

| Strategy | Technique | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| Immunoassay Screening | ELISA, EMIT | Initial, rapid screening of drug classes. | Fast, cost-effective, suitable for high-throughput labs. | Prone to cross-reactivity; requires confirmation; may not detect all NPS. nih.govcore.ac.uk |

| Targeted Screening | LC-MS/MS (MRM) | Monitors for a specific list of known parent drugs and metabolites. | Highest sensitivity and selectivity for target compounds; "gold standard" for quantification. sciex.jp | "Chasing after ever-changing targets"; will miss new or unexpected NPS. clinicallab.com |

| Non-Targeted Screening | LC-HRMS (QTOF, Orbitrap) | Acquires full-scan, high-resolution mass data for all compounds present. | Allows retrospective data analysis for new threats; can tentatively identify unknowns without standards. nih.govfrontiersin.org | Data analysis is more complex; requires extensive and continuously updated spectral libraries. researchgate.net |

| Hybrid Approaches | Data-Dependent/Independent Acquisition (DDA/DIA) | HRMS methods that trigger MS/MS fragmentation for detected ions. | Combines broad screening with the acquisition of structural (fragment) data for identification. oup.comfrontiersin.org | Can be less sensitive than targeted MRM for quantification. oup.com |

Vi. Forensic and Toxicological Research Applications

Analytical Strategies in Post-Mortem Investigations

Flubromazepam has been identified in post-mortem investigations in several countries, including the United States, the United Kingdom, Germany, and Australia. who.int However, determining its exact role in fatalities is often complicated by the presence of other substances. who.int In many death investigation cases where this compound is detected, it is one of several drugs found in the biological samples. who.intlgcstandards.com

Analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are crucial for the detection of this compound in post-mortem specimens. oup.comnih.gov In one case, a 28-year-old male with a history of illicit drug use was found deceased, and initial screening only identified methylamphetamine, amphetamine, and lorazepam. oup.comnih.gov However, retrospective analysis of the HRMS data, performed months later after updating the in-house spectral database, revealed the presence of this compound, diclazepam, and other substances. oup.comnih.gov This highlights the value of retaining and re-analyzing data as new NPS emerge.

Quantitative analysis in this specific case determined the this compound concentration in peripheral post-mortem blood to be 10 μg/L. oup.comnih.gov The cause of death was attributed to mixed drug toxicity leading to aspiration. oup.comnih.gov While the concentration of this compound was low, its presence alongside other potent substances underscores the complexity of interpreting toxicological findings in polydrug use cases. oup.com In other reported post-mortem cases, this compound blood concentrations have ranged from 4.7 to 1,200 μg/L. oup.com

The analysis of metabolites is also a key part of post-mortem investigations. In the aforementioned case, hydroxythis compound was detected in the urine and was found to be more abundant than the parent drug, which is consistent with other metabolic studies. oup.combccsu.ca The detection of metabolites can significantly extend the window of detection, which is critical in forensic investigations. bccsu.canih.gov

Table 1: this compound Concentrations in Post-Mortem Case Reports

| Case Description | Biological Matrix | This compound Concentration | Other Detected Substances | Cause of Death | Citation |

|---|---|---|---|---|---|

| 28-year-old male | Peripheral Blood | 10 μg/L | U-47700 (330 μg/L), Diclazepam (70 μg/L), Methylamphetamine (290 μg/L), Amphetamine (150 μg/L), Lorazepam, Etizolam, DOC | Aspiration due to mixed drug toxicity | oup.comnih.gov |

| General Reported Range | Blood | 4.7 - 1,200 μg/L | Not specified | Not specified | oup.com |

Note: This table is for informational purposes and is based on limited case report data. Concentrations can vary significantly based on individual factors and the specifics of the case.

Methodologies for Impaired Driving Case Analysis

This compound has been detected in drivers suspected of operating a vehicle under the influence of drugs (DUID) in both Europe and the USA. who.int Blood concentrations in these cases have been reported to range from 4.7 to 1200 ng/mL. who.int The interpretation of driver impairment is often confounded by the presence of other substances. who.int For instance, in one case with a high this compound concentration of 161 ng/mL, the driver also tested positive for several stimulants. who.int However, there have been cases where this compound was the sole compound detected, with blood concentrations ranging from 7 to 600 ng/ml, where varying degrees of impairment were observed. who.int

A specific DUID case in Belgium involved a driver who caused a fatal accident. researchgate.netnih.gov Analysis of blood and oral fluid (OF) was conducted. The blood sample, taken over nine hours after the accident, contained 161 ng/mL of this compound, along with MDMA, MDA, benzoylecgonine, and other stimulants. nih.govresearchgate.net The oral fluid sample, taken about two and a half hours post-accident, showed only trace amounts of this compound. nih.govresearchgate.net This case highlights the differences in detection windows and concentrations between blood and oral fluid matrices, which is a significant consideration in DUID testing protocols. researchgate.netnih.gov The driver exhibited clear signs of impairment, including irregular driving, confusion, and disorientation, which were still present 24 hours after the accident. nih.gov

The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate quantification of this compound and other designer benzodiazepines in biological samples collected in DUID investigations. researchgate.netnih.govresearchgate.net A five-year analysis of DUID cases from 2017-2021 in one study revealed the increasing prevalence of designer benzodiazepines, including this compound. nmslabs.com

Table 2: this compound in Impaired Driving (DUID) Case Examples

| Biological Matrix | This compound Concentration | Other Detected Substances | Observed Effects/Impairment | Citation |

|---|---|---|---|---|

| Blood | 161 ng/mL | Amphetamine, MDMA, MDA, Benzoylecgonine, Methylecgonine, 4-MMC (traces) | Irregular speed, inability to keep lane, bloodshot eyes, sweating, fatigue, disorientation, confusion, balance issues 24h later. | nih.govresearchgate.net |

| Oral Fluid | < 2 ng/mL (LLOQ) | Amphetamine, MDMA, Benzoylecgonine, Cocaine, 4-MMC | N/A | nih.govresearchgate.net |

| Blood | 7 - 600 ng/mL | None reported in these specific cases | No or mild impairment reported in some cases. | who.int |

Note: LLOQ = Lower Limit of Quantification. This table illustrates the variability in detected concentrations and the importance of considering polydrug use in DUID assessments.

Development of Reference Materials for Forensic Casework

The accurate identification and quantification of this compound in forensic laboratories rely on the availability of high-quality, certified reference materials (CRMs). who.intnih.govcaymanchem.com These materials are essential for method validation, calibration of analytical instruments, and as controls in routine analyses. caymanchem.comcerilliant.com Several commercial suppliers provide this compound and its deuterated derivatives as reference standards. who.intcaymanchem.com

The lack of readily available reference materials for new and emerging designer benzodiazepines can significantly hinder the ability of forensic laboratories to confirm their presence in casework. nih.govresearchgate.net The synthesis of positional isomers of this compound as analytical standards has been a proactive measure to address the emergence of chemically similar compounds designed to circumvent legal controls. researchgate.netacs.orgresearchgate.netacs.org By synthesizing and characterizing these isomers, forensic laboratories are better equipped to differentiate between them, which is crucial for accurate legal and toxicological reporting. researchgate.netresearchgate.net

Certified reference materials for this compound are available in various formats, including as a neat (pure) material, in solution (e.g., 1.0 mg/mL in methanol), and as isotopically labeled internal standards (e.g., this compound-d4, this compound-13C2-d4). caymanchem.comcaymanchem.commedkoo.comcaymanchem.comzeptometrix.comsigmaaldrich.com These CRMs are often manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034, ensuring their metrological traceability and suitability for quantitative analysis. caymanchem.comcaymanchem.com

Table 3: Examples of Available this compound Reference Materials

| Product Name | Type | Supplier Examples | Intended Use | Citation |

|---|---|---|---|---|

| This compound | Analytical Reference Standard (Neat or Solution) | Cayman Chemical, Cerilliant, LGC Standards | Qualitative and quantitative analysis, calibrators, controls | caymanchem.comcerilliant.comcaymanchem.com |

| This compound (CRM) | Certified Reference Material (Solution) | Cerilliant, Cayman Chemical | Quantitative analytical reference standard for GC/MS or LC/MS applications | caymanchem.comcerilliant.comsigmaaldrich.com |

| This compound-d4 | Deuterated Internal Standard | Cayman Chemical | Internal standard for quantification by GC- or LC-MS | caymanchem.comcaymanchem.com |

| This compound-13C2-d4 (CRM) | Labeled Certified Reference Material | Cayman Chemical | Internal standard for quantification of this compound by GC- or LC-MS | caymanchem.com |

Interdisciplinary Approaches in Monitoring Emerging Benzodiazepines

The rapid emergence and proliferation of new psychoactive substances, including designer benzodiazepines like this compound, necessitate a coordinated and interdisciplinary response. europa.eumedrxiv.orgdrugsandalcohol.ie This approach involves collaboration between forensic laboratories, toxicologists, law enforcement, public health officials, and clinicians. medrxiv.orgnih.gov Early warning systems, such as the one maintained by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), are critical for the rapid detection and assessment of threats posed by NPS. europa.eueuropa.eu

Monitoring efforts rely on data from diverse sources, including forensic and toxicology laboratory networks that identify new substances in seized materials and biological samples. europa.eu This information is crucial for risk assessment and the implementation of control measures. europa.eu For example, the EMCDDA was monitoring 36 new benzodiazepines as of the end of 2023. europa.eu

Research collaborations are also key to staying ahead of emerging trends. Projects that bring together researchers from different scientific disciplines and countries help to build a comprehensive understanding of NPS markets, user characteristics, and patterns of use. drugsandalcohol.ieous-research.no Scientometric analyses of NPS research have highlighted the need for more interdisciplinary studies to address knowledge gaps, particularly concerning the pharmacological and toxicological profiles of these substances. medrxiv.org Such collaborative efforts inform not only law enforcement and public health responses but also the development of clinical guidelines for treating intoxications and harm reduction strategies. europa.eunih.gov

Considerations for Updating Drug Testing Protocols and Databases

The constantly evolving landscape of NPS presents a significant challenge to forensic and clinical toxicology laboratories, requiring continuous updates to drug testing protocols and analytical databases. oup.commedrxiv.orgaxisfortox.com Standard immunochemical screening tests may not have sufficient cross-reactivity to detect newer designer benzodiazepines like this compound reliably. bccsu.ca This can lead to false-negative results, potentially allowing consumption to go undetected. bccsu.canih.gov

Therefore, more specific and sensitive methods, such as those based on mass spectrometry (e.g., LC-MS/MS, LC-Q-ToF-MS), are necessary for confirmation. nih.govnih.govaxisfortox.com A major challenge for laboratories is the time and cost associated with validating methods for every new substance that appears on the market. oup.com This includes the delay between a substance's emergence, its detection by authorities, and the commercial availability of reference standards needed for validation. oup.comnih.gov

One effective strategy to address this is the use of high-resolution mass spectrometry (HRMS), which allows for retrospective data analysis. oup.comnih.gov Full-scan HRMS data can be reprocessed against updated spectral databases as new NPS are identified, without the need for re-extraction or re-analysis of the original sample. oup.comnih.govresearchgate.net This approach was successfully used in a post-mortem case to identify this compound months after the initial analysis. oup.comnih.gov

To keep pace with the NPS market, laboratories must regularly update their targeted screening panels and spectral libraries. axisfortox.commsacl.orgthermofisher.com Surveillance tools, such as reports from drug checking services, can provide valuable, near-real-time information about new drugs emerging in the local supply, guiding the selection of new compounds to be added to testing methods. msacl.org This proactive approach ensures that testing protocols remain relevant and effective in identifying the latest threats in the ever-changing drug landscape. nih.gov

Q & A

Q. What analytical techniques are most effective for identifying Flubromazepam and its metabolites in biological samples?

this compound and its metabolites are best characterized using a combination of nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for fragmentation patterns, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification. LC quadrupole time-of-flight MS (LC-Q-ToF-MS) is particularly useful for untargeted metabolite screening due to its high resolution and accuracy. Immunoassays, however, show low cross-reactivity (75–79% compared to nordazepam), making them unreliable for detecting low-concentration metabolites like monohydroxylated and debrominated derivatives .

Q. What are the primary metabolic pathways of this compound in humans?

this compound undergoes phase I metabolism via hydroxylation (producing 7-hydroxy-flubromazepam) and debromination, with subsequent glucuronidation as a phase II pathway. The monohydroxylated metabolite is detectable in urine for up to 28 days post-ingestion using LC-MS/MS, while the debrominated metabolite peaks earlier (20–164 hours). These pathways are critical for designing toxicology screens, as immunoassays often miss these metabolites due to structural differences .

Q. How can researchers optimize sample preparation for this compound analysis in serum and urine?

Serum and urine samples require alkaline liquid-liquid extraction (e.g., chlorobutane) after enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to liberate conjugated metabolites. Internal standards like this compound-d4 improve quantification accuracy by correcting for matrix effects. Validation should include limits of detection (LOD: signal-to-noise ≥3:1) and linearity checks using weighted calibration models (1/x²) to address heteroscedasticity .

Advanced Research Questions

Q. How do this compound’s pharmacokinetic properties influence experimental design in chronic exposure studies?

this compound’s elimination half-life (~106 hours) necessitates extended sampling intervals (e.g., up to 727 hours post-dose) to capture accumulation risks, particularly when co-administered with CNS depressants. Compartmental modeling (one-compartment Bateman function) aligns with serum concentration profiles, but multi-compartment models fail due to prolonged absorption/distribution phases. Longitudinal studies must account for delayed metabolite peaks (e.g., monohydroxylated metabolite at 74 hours) .

Q. What challenges arise in distinguishing this compound from its positional isomers during forensic analysis?

Positional isomers like iso-flubromazepam (5-(2-bromophenyl)-7-fluoro derivative) require advanced NMR and high-resolution MS for differentiation. For example, ¹H-¹H correlation spectroscopy (COSY) identifies spin systems in aromatic regions, while LC-Q-ToF-MS confirms molecular formulas (e.g., C₁₅H₁₀BrFN₂O). Synthetic standards for all 12 isomers are critical for developing forensic databases .

Q. How can researchers resolve contradictions between immunoassay and LC-MS/MS data in this compound detection?

Immunoassays (e.g., Axsym® 4602) show limited cross-reactivity (<80%) with this compound’s metabolites, leading to false negatives. LC-MS/MS’s targeted multiple reaction monitoring (MRM) transitions (e.g., m/z 333→226 for the parent compound) provide higher specificity. Discrepancies are mitigated by validating assays with fortified samples and using deuterated internal standards to control extraction efficiency .

Q. What methodological strategies improve the detection window for this compound in drug-facilitated crime investigations?

Urine analysis focusing on the monohydroxylated metabolite extends the detection window to 28 days, compared to 6 days in serum. Enzymatic hydrolysis and MRM-based LC-MS/MS (e.g., transitions m/z 349→303) enhance sensitivity. Stability studies must confirm metabolite integrity under storage (-20°C) and transport conditions .

Q. How do synthetic impurities in illicit this compound samples impact pharmacological studies?

Capsule content variability (e.g., 4.2 mg vs. labeled 4 mg) and adjuvant composition can alter bioavailability. Batch consistency should be assessed via GC-MS purity checks (>97%) and NMR. Impurities may also affect receptor binding assays (e.g., GABA-A subtype selectivity), requiring orthogonal analytical validation .

Methodological Considerations

Q. What parameters are critical for optimizing LC-MS/MS methods for this compound metabolite quantification?

Key parameters include:

Q. How should researchers address the lack of reference standards for novel this compound metabolites?

Isotope dilution (e.g., this compound-d4) compensates for missing metabolite standards. Semi-quantitative approaches using peak area ratios (analyte/internal standard) and in vitro microsomal studies can validate tentative identifications. Collaborative efforts to synthesize and certify metabolites are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.